Cas no 2137991-58-1 (methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate)

Methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate is a heterocyclic organic compound featuring a benzodiazole core functionalized with an ethynyl group at the 2-position and a methyl ester at the 7-position. This structure combines the reactivity of an alkyne with the electronic properties of the benzodiazole ring, making it a versatile intermediate in organic synthesis and medicinal chemistry. The ethynyl group enables click chemistry applications, such as Huisgen cycloaddition, for efficient conjugation with azides. The methyl ester enhances solubility and serves as a handle for further derivatization. Its rigid aromatic scaffold contributes to stability, while the electron-rich diazole ring may facilitate interactions in catalytic or binding applications. The compound is particularly useful in the development of pharmaceuticals, agrochemicals, and functional materials due to its bifunctional reactivity and modular design.
methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate structure
2137991-58-1 structure
Product Name:methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate
CAS No:2137991-58-1
MF:C11H8N2O2
MW:200.193422317505
CID:6034314
PubChem ID:165956811
Update Time:2025-07-02

methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2137991-58-1
    • methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate
    • EN300-802009
    • Inchi: 1S/C11H8N2O2/c1-3-9-12-8-6-4-5-7(10(8)13-9)11(14)15-2/h1,4-6H,2H3,(H,12,13)
    • InChI Key: KWSZCBKDGPUZIE-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=CC2=C1N=C(C#C)N2)=O

Computed Properties

  • Exact Mass: 200.058577502g/mol
  • Monoisotopic Mass: 200.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55Ų

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Additional information on methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate

Methyl 2-Ethynyl-1H-1,3-Benzodiazole-7-Carboxylate (CAS No. 2137991-58-1): A Comprehensive Overview

Methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate, identified by its CAS number 2137991-58-1, is a significant compound in the field of pharmaceutical chemistry. This molecule, featuring a benzodiazole core with ethynyl and carboxylate functional groups, has garnered attention due to its potential applications in medicinal chemistry and drug development. The benzodiazole moiety is well-known for its role in anxiolytic, sedative, and muscle relaxant properties, making derivatives of this scaffold highly relevant in therapeutic research.

The structural uniqueness of methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate lies in the presence of a terminal ethynyl group and a carboxylate moiety at the 7-position. The ethynyl group introduces a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives. This feature is particularly valuable in the development of novel pharmaceutical agents where precise molecular tuning is essential for optimizing biological activity and pharmacokinetic properties.

In recent years, there has been growing interest in benzodiazole derivatives as potential treatments for various neurological and psychiatric disorders. The methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate structure has been explored as a lead compound in the search for new anxiolytics with improved efficacy and reduced side effects compared to traditional benzodiazolones. Preclinical studies have demonstrated promising results in animal models, suggesting that this compound may offer a viable alternative for managing anxiety and related conditions.

The carboxylate group in methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate also provides opportunities for conjugation with other bioactive molecules or polymers, enhancing its utility in drug delivery systems. For instance, the carboxylate functionality can be used to link this compound to targeting ligands or imaging agents, facilitating its application in targeted therapy and diagnostic imaging. Such modifications are crucial for developing next-generation therapeutics that offer greater precision and specificity.

From a synthetic chemistry perspective, the preparation of methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of the ethynyl group can be achieved through Sonogashira coupling reactions, while the carboxylation at the 7-position can be performed using various carboxylation techniques such as lithiation followed by carbon dioxide quenching. These synthetic strategies not only showcase the compound's synthetic accessibility but also demonstrate the broader capabilities of contemporary organic synthesis.

The pharmacological profile of methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate is influenced by its structural features. The benzodiazole core interacts with GABA receptors, modulating neurotransmission and producing anxiolytic effects. The ethynyl group may further influence receptor binding affinity or metabolic stability through steric and electronic effects. Additionally, the carboxylate group can affect solubility and bioavailability, which are critical factors in drug development. Detailed pharmacokinetic studies are necessary to fully understand how these structural elements contribute to the compound's overall behavior in vivo.

In conclusion, methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate (CAS No. 2137991-58-1) represents a promising scaffold for developing novel pharmaceutical agents. Its unique structural features—combining a benzodiazole core with an ethynyl and carboxylate group—offer numerous opportunities for further chemical modification and therapeutic application. As research continues to uncover new insights into the pharmacology of benzodiazole derivatives, compounds like methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate are likely to play a significant role in shaping future treatments for neurological and psychiatric disorders.

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